1-(6-Ethynylpyridin-3-yl)ethan-1-one
Overview
Description
1-(6-Ethynylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of an ethynyl group attached to a pyridine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(6-Ethynylpyridin-3-yl)ethan-1-one typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with ethynylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(6-Ethynylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Ethynylpyridin-3-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Ethynylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-(6-Ethynylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Ethynylpyridin-2-yl)ethan-1-one: Similar structure but with the ethynyl group at a different position on the pyridine ring.
1-(6-Ethynylpyridin-4-yl)ethan-1-one: Another isomer with the ethynyl group at the 4-position.
1-(6-Ethynylpyridin-3-yl)propan-1-one: Similar compound with a propanone group instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(6-ethynylpyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-3-9-5-4-8(6-10-9)7(2)11/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTODWJTDRYXJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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